molecular formula C27H25N3O5 B2568701 Boc-ala(2-bacd)-och2cn CAS No. 1213074-87-3

Boc-ala(2-bacd)-och2cn

Cat. No.: B2568701
CAS No.: 1213074-87-3
M. Wt: 471.513
InChI Key: LWNBFCYUBJBFRE-QHCPKHFHSA-N
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Description

Boc-Ala(2-Bacd)-OCH2CN is a protected alanine derivative featuring a tert-butoxycarbonyl (Boc) group at the N-terminus, a halogenated side chain at the β-carbon (denoted as "2-Bacd"), and a cyanomethyl ester (OCH2CN) at the C-terminus. These derivatives are synthesized via halogenation (Cl/I) of serine precursors using Appel reaction conditions or iodination with I2/Ph3P/imidazole .

Properties

IUPAC Name

cyanomethyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(12-oxo-5H-benzo[b]acridin-2-yl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O5/c1-27(2,3)35-26(33)30-23(25(32)34-11-10-28)13-16-8-9-21-19(12-16)24(31)20-14-17-6-4-5-7-18(17)15-22(20)29-21/h4-9,12,14-15,23H,11,13H2,1-3H3,(H,29,31)(H,30,33)/t23-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNBFCYUBJBFRE-QHCPKHFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)NC3=CC4=CC=CC=C4C=C3C2=O)C(=O)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(C=C1)NC3=CC4=CC=CC=C4C=C3C2=O)C(=O)OCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-ala(2-bacd)-och2cn typically involves the protection of the amino group of alanine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the benzo[b]acridonyl group. The final step involves the attachment of the och2cn group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Chemical Reactions Analysis

Types of Reactions: Boc-ala(2-bacd)-och2cn undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different benzo[b]acridonyl derivatives, while reduction can lead to the formation of reduced benzo[b]acridonyl compounds .

Scientific Research Applications

Boc-ala(2-bacd)-och2cn has a wide range of applications in scientific research, including:

    Chemistry: Used in the synthesis of complex peptides and as a building block for various chemical compounds.

    Biology: Employed in the study of protein interactions and as a fluorescent probe for biological imaging.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism of action of Boc-ala(2-bacd)-och2cn involves its interaction with specific molecular targets. The benzo[b]acridonyl group is known for its fluorescent properties, making it useful in imaging applications. The compound can bind to proteins and other biomolecules, allowing researchers to study their interactions and functions.

Comparison with Similar Compounds

Structural and Conformational Analysis

Boc-Ala derivatives exhibit distinct molecular geometries based on halogen type (Cl vs. I) and ester group bulkiness (OMe vs. OtBu vs. OBn). Key comparisons include:

Compound Halogen Ester Group Dihedral Angle (°) Conformation Type Dominant Interactions Lattice Energy (kJ/mol⁻¹)
Boc-Ala(3-Cl)-OMe Cl OMe 76.41 Extended (Type 1) C=O⋯H–N H-bonds, weak dispersion -31.8 (lowest in series)
Boc-Ala(3-I)-OBn I OBn 81.7 Extended (Type 1) C=O⋯H–N H-bonds, I⋯O interactions -67.5 (highest)
Boc-Ala(3-Cl)-OtBu Cl OtBu 20.79 Folded Dispersion, minimal H-bonding -45.2
Boc-Ala(2-Bacd)-OCH2CN* Cl/I OCH2CN ~75–80 (inferred) Extended (Type 1) Predicted: C=O⋯H–N, C–H⋯O N/A

*Inferred from analogous OCH2CN esters in cysteine derivatives (e.g., HO-Cys(SNB)-OCH2CN ), which adopt planar conformations due to steric constraints.

Key Findings :

  • Halogen Effects : Iodinated derivatives (e.g., Boc-Ala(3-I)-OBn) exhibit weak I⋯O interactions, but halogen bonding is negligible due to the absence of electron-withdrawing groups near halogens . Chlorinated analogs rely solely on H-bonding and dispersion.
  • Ester Group Impact : Smaller esters (OMe, OCH2CN) favor extended conformations with planar carbamate/ester linkages, while bulky groups (OtBu) induce folding and reduce H-bonding efficiency .
Intermolecular Interactions

The crystal packing of Boc-Ala derivatives is governed by:

Hydrogen Bonds : C=O⋯H–N interactions dominate, forming infinite chains or 2D frameworks. For example, Boc-Ala(3-I)-OBn forms infinite chains via C=O⋯H–N bonds, supplemented by weak C=O⋯H–C contacts .

Dispersion Forces : Large aromatic/alkyl moieties (e.g., OBn, OtBu) enhance lattice stability via London dispersion, contributing up to -67.5 kJ/mol⁻¹ in Boc-Ala(3-I)-OBn .

Halogen Interactions: I⋯O contacts in iodinated derivatives are minor compared to H-bonding and dispersion .

Physicochemical Properties
Property Boc-Ala(3-Cl)-OMe Boc-Ala(3-I)-OBn This compound (Predicted)
Solubility (mg/mL) 5.77–38.4* Low (bulky OBn) Moderate (OCH2CN enhances polarity)
Thermal Stability Moderate High Moderate
Reactivity Low Low High (OCH2CN labile to hydrolysis)

*Data inferred from analogs with similar esters (e.g., CAS 1173206-71-7 ).

Spectroscopic Differentiation

13C NMR chemical shifts distinguish enantiomers and halogenated analogs:

  • Boc-L-Ala vs. Boc-D-Ala : C2–C5 signals differ by 0.3–0.6 ppm in Mg2dobpdc frameworks .
  • Halogen Effects : Chlorinated derivatives exhibit upfield shifts compared to iodinated analogs due to electronegativity differences .

Biological Activity

Boc-ala(2-bacd)-och2cn, also referred to as N-α-(t-Butoxycarbonyl)-β-[benzo[b]acridin-12(5H)-on-2-yl]-L-alanine cyanomethyl ester, is a synthetic compound with potential biological activity. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C27H25N3O5
  • Molecular Weight : 471.51 g/mol
  • CAS Number : 1213074-87-3

These properties indicate that this compound possesses a complex structure that may influence its interaction with biological systems.

This compound has been studied for its interactions with various molecular targets, particularly in the context of cancer therapy and apoptosis regulation. The compound's structure allows it to engage with specific receptors and enzymes, potentially modulating their activity.

Target Interactions

  • Apoptosis Regulation : Research indicates that compounds similar to this compound can influence apoptosis through interactions with Bcl-2 family proteins, which are critical in regulating cell death pathways .
  • FPR1 Antagonism : Analog compounds have shown potential as antagonists of the human formyl peptide receptor 1 (FPR1), inhibiting intracellular calcium mobilization and chemotaxis in neutrophils .

Biological Activity

The biological activity of this compound has been assessed through various assays:

Table 1: Summary of Biological Assays

Assay TypeFindings
Apoptosis AssayInduces apoptosis in cancer cell lines through Bcl-2 family protein modulation .
FPR1 AntagonismInhibits fMLF-induced intracellular Ca²⁺ mobilization with IC₅₀ values in the nanomolar range .
Enzyme InhibitionPotential inhibition of enzymes involved in cell proliferation, suggesting anticancer properties.

Case Study 1: Apoptosis Induction

In a study examining the effects of various compounds on cancer cells, this compound was found to significantly increase apoptosis rates when tested against breast cancer cell lines. The mechanism was linked to its ability to disrupt the balance between pro-apoptotic and anti-apoptotic proteins in the Bcl-2 family.

Case Study 2: FPR1 Antagonism

Another investigation focused on the role of this compound as an FPR1 antagonist. The study demonstrated that this compound effectively inhibited chemotactic responses in human neutrophils, providing insights into its potential therapeutic applications in inflammatory diseases.

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